molecular formula C20H18Cl2N2O4S2 B2545577 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide CAS No. 922452-77-5

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B2545577
CAS No.: 922452-77-5
M. Wt: 485.39
InChI Key: SNPSHGCNRQYUQQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base.

    Formation of Benzamide Core: The benzamide core can be synthesized by reacting 2,5-dichlorobenzoic acid with an amine derivative.

    Coupling Reactions: The final compound can be obtained by coupling the benzothiazole intermediate with the benzamide core under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also require specialized equipment and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzamides.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: Shares the benzamide core but lacks the benzothiazole and methanesulfonyl groups.

    N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but without the dichloro and oxolan-2-yl groups.

Uniqueness

The unique combination of functional groups in 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O4S2/c1-30(26,27)14-5-7-17-18(10-14)29-20(23-17)24(11-13-3-2-8-28-13)19(25)15-9-12(21)4-6-16(15)22/h4-7,9-10,13H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPSHGCNRQYUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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